1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16309304
Molecular Formula: C27H26N2O5
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N2O5 |
|---|---|
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C27H26N2O5/c1-32-23-15-19(16-24(33-2)25(23)34-3)29-17-22(20-11-7-8-12-21(20)27(29)31)26(30)28-14-13-18-9-5-4-6-10-18/h4-12,15-17H,13-14H2,1-3H3,(H,28,30) |
| Standard InChI Key | YRWGGEFWPYDWPD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=C4 |
Introduction
1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a molecular formula of C27H26N2O5 and a molecular weight of 458.5 g/mol . This compound belongs to the isoquinoline class, which is known for its diverse biological activities, including potential anticancer and neuroprotective effects.
Synthesis and Preparation
The synthesis of 1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar isoquinoline derivatives are often synthesized through condensation reactions involving appropriate precursors.
Biological Activity
While specific biological activity data for 1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is limited, compounds within the isoquinoline class have shown promising biological activities, including anticancer and neuroprotective effects. For instance, some isoquinoline derivatives have demonstrated antimitotic activity against human tumor cells .
Future Research Directions
Future research should focus on exploring the biological activities of 1-oxo-N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide, particularly its potential anticancer properties. Additionally, optimizing synthesis protocols to improve yield and purity would be beneficial for further studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume